4-Fluorothioanisole
Description
4-Fluorothioanisole (CAS: 371-15-3) is a sulfur-containing aromatic compound with the molecular formula C₇H₇FS and a molecular weight of 142.19 g/mol. It is structurally characterized by a fluorophenyl group attached to a methylthio (–SCH₃) moiety. This compound is a colorless to pale yellow liquid with a boiling point of 184–185°C, a density of 1.167 g/mL at 25°C, and a refractive index of 1.550–1.552 . It is primarily used as an intermediate in organic synthesis, particularly in cross-coupling reactions and functionalization of C–F bonds .
Properties
IUPAC Name |
1-fluoro-4-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FS/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUMHENRNCUHOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190590 | |
| Record name | 1-Fluoro-4-(methylthio)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
371-15-3 | |
| Record name | 4-Fluorophenyl methyl sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=371-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Fluoro-4-(methylthio)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000371153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Fluoro-4-(methylthio)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-fluoro-4-(methylthio)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.122 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluorothioanisole can be synthesized through several methods. One common method involves the reaction of thioanisole with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. Another method involves the coupling of arylboronic acid with dimethyldisulfide using a catalyst like copper(II) acetate and a base such as potassium carbonate .
Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale reactions involving the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Oxidation Reactions
4-Fluorothioanisole undergoes oxidation at the sulfur center, forming sulfoxide derivatives. Key findings include:
Reaction with Salen-Chromium(V)-Oxo Complexes
Direct kinetic studies using stoichiometric salen-chromium(V)-oxo species ([Crⱽ(salen)(O)]) revealed the following second-order rate constants (k₂) for para-substituted thioanisoles:
| Substituent | k₂ (M⁻¹s⁻¹) |
|---|---|
| H (Thioanisole) | 0.15 |
| F | 0.24 |
| Cl | 0.18 |
| CH₃ | 0.16 |
| OCH₃ | 0.14 |
This compound exhibited 60% higher reactivity compared to unsubstituted thioanisole, likely due to electronic effects stabilizing the transition state .
Catalytic Oxidation with PhI(OAc)₂
Under catalytic conditions with chromium(III) salen complexes and iodobenzene diacetate, substituent effects reversed:
| Substituent | Relative Rate (k_rel) |
|---|---|
| H (Thioanisole) | 1.00 |
| F | 0.19 |
| Cl | 0.25 |
| CH₃ | 1.87 |
| OCH₃ | 2.45 |
Here, electron-donating groups (e.g., CH₃, OCH₃) enhanced reactivity, while this compound’s electron-withdrawing fluorine reduced activity by 81% .
Substituent Effects and Hammett Analysis
A Hammett plot of catalytic oxidation rates yielded a ρ value of -2.73 , indicating a positively charged transition state . This contrasts with direct oxidation by chromium(V)-oxo species, where electronic effects were less pronounced. The disparity suggests:
-
Direct reactions : Dominated by steric and electronic interactions with the chromium(V)-oxo center.
-
Catalytic reactions : Involve a different oxidant (likely a high-valent chromium species) with stronger dependence on substituent electronics .
Mechanistic Insights
-
Electrophilic Attack : The sulfur atom in this compound acts as a nucleophile, undergoing electrophilic oxidation by metal-oxo species.
-
Steric vs. Electronic Factors : The fluorine substituent’s electron-withdrawing effect reduces electron density at sulfur, but its small size minimizes steric hindrance, enhancing reactivity in direct oxidations .
-
Catalytic Cycle : In the presence of PhI(OAc)₂, chromium(III) is oxidized to a reactive intermediate (distinct from chromium(V)-oxo), altering substituent sensitivity .
Comparison of Reaction Pathways
| Condition | Dominant Factor | Reactivity Trend |
|---|---|---|
| Stoichiometric (Crⱽ) | Steric accessibility | F > H > Cl > CH₃ > OCH₃ |
| Catalytic (Cr³⁺/PhI(OAc)₂) | Electronic donation | OCH₃ > CH₃ > H > Cl > F |
This dichotomy highlights the compound’s versatility in synthetic applications, where reaction conditions can be tuned to favor specific pathways .
Practical Implications
-
Sulfoxide Synthesis : this compound serves as a precursor to fluorinated sulfoxides, valuable in asymmetric catalysis and pharmaceuticals.
-
Catalyst Design : Understanding substituent effects aids in optimizing chromium-based catalysts for selective sulfide oxidations.
Experimental data underscores the nuanced interplay between electronic and steric effects in this compound’s reactivity, providing a foundation for its targeted use in organic synthesis .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₇H₇FS
- Molecular Weight : 142.19 g/mol
- CAS Number : 371-15-3
- Boiling Point : 185 °C
- Density : 1.16 g/cm³
These properties contribute to its reactivity and functionality in various chemical reactions.
Organic Synthesis
4-Fluorothioanisole serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. It can undergo various reactions such as oxidation, reduction, and nucleophilic substitution to yield a range of derivatives useful in drug development.
| Reaction Type | Products Generated | Common Reagents |
|---|---|---|
| Oxidation | Sulfoxides and sulfones | Hydrogen peroxide, m-chloroperbenzoic acid |
| Reduction | Non-deuterated this compound | Lithium aluminum hydride |
| Nucleophilic Substitution | Various substituted derivatives | Sodium hydride, various nucleophiles |
Biological Studies
In biological research, this compound has been utilized to study enzyme inhibition and protein-ligand interactions. Its structure allows it to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics.
- Case Study : Research has shown that derivatives of this compound can act as substrates for cytochrome P450 enzymes, leading to the formation of sulfoxides and sulfones. This interaction is vital for understanding drug metabolism and the detoxification process in biological systems.
Medicinal Chemistry
The compound is also investigated for its potential therapeutic applications. It may serve as a precursor in synthesizing compounds targeting specific enzymes or receptors involved in disease pathways.
- Research Findings : In vitro studies indicate that higher concentrations of this compound exhibit moderate cytotoxicity against certain cancer cell lines, suggesting its potential as an anticancer agent through mechanisms involving oxidative stress pathways.
Industrial Applications
This compound finds applications in producing specialty chemicals and materials, including dyes and polymers. Its unique properties allow it to be used effectively in various industrial processes.
Mechanism of Action
The mechanism by which 4-Fluorothioanisole exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances its binding affinity to certain targets, while the sulfur atom can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .
Comparison with Similar Compounds
Structural Analogues and Physical Properties
The table below compares 4-fluorothioanisole with structurally related compounds, including 4-fluoroanisole (oxygen analogue), 4-fluorothiophenol (thiol analogue), and 4-fluoroaniline (amine analogue):
Key Observations :
- Boiling Points : The sulfur atom in this compound increases its boiling point compared to 4-fluoroanisole (oxygen analogue) due to stronger van der Waals interactions .
- Reactivity: The methylthio group (–SCH₃) in this compound is less nucleophilic than the thiol (–SH) group in 4-fluorothiophenol, making the latter more reactive in substitution reactions .
Reactivity in Catalytic Reactions
This compound exhibits unique reactivity in transition-metal-catalyzed reactions. For example:
- Aluminum–Rhodium Catalysis : The C–S bond in this compound remains intact during C–F bond functionalization, yielding biphenyl derivatives with 70% efficiency under optimized conditions .
- Palladium Catalysis : In contrast, palladium catalysts promote C–S bond cleavage in this compound, enabling cross-coupling to form aryl sulfides (e.g., 4-fluorophenyl phenyl sulfide ) with 77% yield .
Comparison with 4-Fluoroanisole :
- In similar aluminum–rhodium systems, 4-fluoroanisole (methoxy analogue) showed 31% yield in biphenyl synthesis, highlighting the superior directing effect of the –SCH₃ group over –OCH₃ .
Biological Activity
4-Fluorothioanisole is a sulfur-containing organic compound that has garnered attention due to its unique chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its reactivity, enzymatic interactions, and potential applications in medicinal chemistry.
This compound is characterized by the presence of a fluorine atom attached to the aromatic ring of thioanisole. This substitution significantly affects its chemical reactivity and biological interactions. Studies have shown that the fluorine atom enhances the compound's electrophilicity, making it a more reactive substrate in various chemical reactions.
Enzymatic Activity
Research indicates that this compound exhibits notable reactivity in enzymatic transformations, particularly in sulfoxidation reactions. The compound has been studied in the context of various biocatalysts, including cytochrome P450 enzymes and peroxidases.
Table 1: Enzymatic Reactivity of this compound
| Enzyme Type | Reaction Type | Observed Activity (U/mg protein) |
|---|---|---|
| Cytochrome P450 | Sulfoxidation | 0.117 |
| Horseradish Peroxidase | Oxidation | Significant activity observed |
| Manganese(IV)-Oxo Porphyrin | Oxo-transfer | kox = 20.2 ± 1.0 M⁻¹ s⁻¹ |
The above table summarizes key findings related to the enzymatic activity of this compound, highlighting its potential as a substrate for biotransformation processes.
Kinetic Studies
Kinetic studies have demonstrated that this compound is highly reactive under various conditions. For instance, it exhibited the highest reactivity among tested thioanisole derivatives when subjected to manganese(IV)-oxo species, yielding significant amounts of sulfoxides and sulfones. The reaction kinetics were monitored using UV-Vis spectroscopy, confirming the formation of oxidized products.
Table 2: Kinetic Reactivity of Thioanisole Derivatives
| Compound | kox (M⁻¹ s⁻¹) |
|---|---|
| Thioanisole | 17.4 ± 3.0 |
| This compound | 20.2 ± 1.0 |
| 4-Chlorothioanisole | 2.3 ± 0.8 |
| 4-Methoxythioanisole | 3.2 ± 0.4 |
This table illustrates the comparative kinetic reactivity of various thioanisole derivatives, emphasizing the superior reactivity of this compound.
Biological Implications
The biological implications of this compound extend into medicinal chemistry, particularly concerning its potential as an anti-inflammatory agent. Some studies suggest that derivatives of thioanisoles may exhibit selective inhibition against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways.
Case Studies
- Antioxidant Activity : A study investigated the antioxidant properties of thioether compounds, including this compound, revealing their potential to scavenge free radicals effectively.
- Enzyme Inhibition : Research explored the inhibition mechanisms of COX-2 by thioether compounds, suggesting that modifications to the thioether structure could enhance selectivity and potency against inflammatory pathways.
Q & A
Q. What are the optimal synthetic routes for 4-Fluorothioanisole (C₇H₇FS) to ensure high purity and yield?
Methodological Answer:
- Use nucleophilic aromatic substitution (SNAr) with fluorobenzene derivatives and methylthiolate ions under inert conditions.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using GC-MS (>98%) and ¹⁹F NMR (δ -110 to -115 ppm) .
- Replicate methods from peer-reviewed journals, ensuring solvent dryness and stoichiometric control to minimize side products .
Q. How can researchers validate the structural identity of this compound derivatives?
Methodological Answer:
- Combine spectroscopic techniques:
- ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., para-substitution patterns) and methylthio group integration.
- High-resolution mass spectrometry (HRMS) : Match observed [M+H]⁺ peaks to theoretical m/z (142.19 ± 0.01).
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported reaction kinetics of this compound under varying pH conditions?
Methodological Answer:
- Design a controlled kinetic study using stopped-flow UV-Vis spectroscopy to monitor intermediate formation.
- Compare datasets using statistical tools (ANOVA or t-tests) to assess reproducibility. Address outliers by standardizing solvent polarity and temperature (±0.5°C) .
- Publish raw data in supplementary materials to enable independent verification .
Q. How can computational modeling predict the regioselectivity of this compound in electrophilic substitution reactions?
Methodological Answer:
Q. What methodologies quantify the environmental stability of this compound in aqueous systems?
Methodological Answer:
- Conduct hydrolysis studies under controlled pH (3–10) and monitor degradation via LC-MS.
- Use pseudo-first-order kinetics to derive half-lives and identify degradation byproducts (e.g., 4-fluorophenol).
- Compare results with OECD guidelines for chemical persistence .
Data Analysis & Interpretation
Q. How should researchers address conflicting thermodynamic data for this compound’s sublimation enthalpy?
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?
Methodological Answer:
- Apply nonlinear regression models (e.g., Hill equation) to EC₅₀ calculations.
- Use bootstrap resampling to estimate confidence intervals and assess outliers in biological replicates.
- Validate models with Akaike information criterion (AIC) for robustness .
Experimental Design & Reproducibility
Q. What steps ensure reproducibility in synthesizing this compound-metal complexes for catalytic applications?
Methodological Answer:
Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound derivatives?
Methodological Answer:
- Systematically vary substituents (e.g., electron-withdrawing groups) and measure bioactivity in standardized assays (e.g., enzyme inhibition).
- Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft parameters) effects with activity.
- Include negative controls and validate findings across multiple cell lines .
Ethical & Reporting Standards
Q. What ethical considerations apply when publishing incomplete or inconclusive data on this compound’s biological effects?
Methodological Answer:
- Disclose limitations transparently in the discussion section, emphasizing the need for further study.
- Avoid overinterpretation of preliminary data; use phrases like “suggests a trend” instead of “proves.”
- Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles for partial datasets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
